molecular formula C14H19NO2 B1486482 4-(3,5-Dimethylpiperidin-1-yl)benzoic acid CAS No. 1020933-69-0

4-(3,5-Dimethylpiperidin-1-yl)benzoic acid

Cat. No. B1486482
M. Wt: 233.31 g/mol
InChI Key: ZBIUNXCGWRHXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylpiperidin-1-yl)benzoic acid is a chemical compound used in scientific research due to its diverse applications1. It holds promise in drug synthesis, organic chemistry, and medicinal chemistry1.



Synthesis Analysis

The specific synthesis process for 4-(3,5-Dimethylpiperidin-1-yl)benzoic acid is not readily available from the search results. However, it is mentioned that this compound is a valuable resource for scientific advancements, indicating its synthesis may involve complex organic chemistry procedures1.



Molecular Structure Analysis

The molecular structure of 4-(3,5-Dimethylpiperidin-1-yl)benzoic acid is not explicitly provided in the search results. However, it’s important to note that the structure of a similar compound, 4-(3,5-dimethylpyrazol-1-yl)benzoic acid, has been determined by X-ray analysis2.



Chemical Reactions Analysis

The specific chemical reactions involving 4-(3,5-Dimethylpiperidin-1-yl)benzoic acid are not detailed in the search results. However, it is mentioned that this compound is versatile and used in diverse applications, suggesting it may participate in various chemical reactions1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4-(3,5-Dimethylpiperidin-1-yl)benzoic acid are not provided in the search results. However, benzoic acid, a related compound, is known to be a crystalline solid with a faintly pleasant odor4.


Scientific Research Applications

  • Molecular Structure Analysis : Studies on compounds with similar structural features, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, focus on their molecular and crystal structures. These studies, often using techniques like X-ray crystallography, provide insights into the packing, hydrogen bonding, and overall solid-state architecture of these compounds, which are crucial for understanding their chemical behavior and potential applications in materials science (Foces-Foces et al., 1996).

  • Stereochemistry and Conformational Studies : Research into diastereoisomeric compounds, such as 1,3-dimethylpiperidin-4-ols, explores their synthesis, configurations, and preferred conformations. These studies are significant for understanding the stereochemical preferences of such molecules and can have implications for designing drugs and other functional molecules with specific chirality and activity (Casy & Jeffery, 1972).

  • Polymorphism and Co-crystallization : Investigations into polymorphism, as seen in studies of 4-(N,N-dimethylamino)benzoic acid, shed light on the ability of a compound to exist in multiple crystalline forms. This is particularly relevant in pharmaceutical science, where the polymorphic form of a drug can affect its solubility, stability, and bioavailability (Aakeröy et al., 2005).

  • Antimicrobial and Antitubercular Activity : Some compounds, particularly those with piperidinyl and triazinyl moieties, have been synthesized to investigate their potential antimicrobial and antimycobacterial properties. These studies contribute to the development of new therapeutic agents against various bacterial and fungal infections (Patel et al., 2012).

  • Metal-Organic Frameworks (MOFs) : Research on ligand modification and its influence on the assembly of MOFs highlights the role of organic components in dictating the structure and properties of these porous materials. MOFs find applications in gas storage, separation, catalysis, and sensing, underscoring the importance of organic ligands in their design and functionality (Liu et al., 2018).

Safety And Hazards

The specific safety and hazards associated with 4-(3,5-Dimethylpiperidin-1-yl)benzoic acid are not detailed in the search results. However, a related compound, 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid, has been associated with several hazard statements including H302, H315, H319, H332, and H3355.


properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-7-11(2)9-15(8-10)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIUNXCGWRHXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylpiperidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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